Potassium trifluoro(2-methylbenzyl)borate

Photoredox catalysis Nickel dual catalysis C(sp2)–C(sp3) cross-coupling

Boronic acids and pinacol esters introduce stoichiometric uncertainty and mass waste in cross-coupling. Potassium trifluoro(2-methylbenzyl)borate solves this: • Monomeric, tetracoordinate boron ensures exact stoichiometry • Bench-stable indefinitely, eliminating re-qualification • Ortho-methyl group modulates steric/electronic coupling outcomes • 42% yield in visible-light dual Ni/photoredox C(sp2)-C(sp3) coupling. Ideal for high-throughput med chem and parallel synthesis.

Molecular Formula C8H9BF3K
Molecular Weight 212.06 g/mol
Cat. No. B7893823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(2-methylbenzyl)borate
Molecular FormulaC8H9BF3K
Molecular Weight212.06 g/mol
Structural Identifiers
SMILES[B-](CC1=CC=CC=C1C)(F)(F)F.[K+]
InChIInChI=1S/C8H9BF3.K/c1-7-4-2-3-5-8(7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
InChIKeyVDIUWGJTMPZHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Potassium Trifluoro(2-methylbenzyl)borate


Potassium trifluoro(2-methylbenzyl)borate ([2-CH₃C₆H₄CH₂BF₃]⁻K⁺; CAS 1632070-88-2; MW 212.06) belongs to the potassium organotrifluoroborate salt class, characterized by a tetracoordinate boron center bearing three fluorine atoms and a 2-methylbenzyl organic substituent [1]. This compound functions as an air- and moisture-stable surrogate for the corresponding boronic acid or boronate ester in palladium- or nickel-catalyzed Suzuki–Miyaura cross-coupling reactions and photoredox-mediated C–C bond formations . The trifluoroborate moiety confers monomeric tetracoordinate geometry that suppresses boroxine/trimer formation and reduces susceptibility to protodeboronation, while the ortho-methyl substitution on the benzyl ring introduces steric and electronic modulation relative to unsubstituted benzyl analogs [2].

Workflow
Suzuki–Miyaura cross-coupling reagent
Selection context
Air- and moisture-stable boronic acid surrogate
Steric profile
ortho-methyl benzyl for congested coupling environments

Why Generic Substitutes Fail


Substituting a boronic acid, pinacol boronate ester, or unsubstituted potassium benzyltrifluoroborate for potassium trifluoro(2-methylbenzyl)borate introduces distinct failure modes that directly compromise reaction outcomes. Boronic acids suffer from uncertain stoichiometry due to boroxine/trimer formation, variable water content, and susceptibility to aerobic protodeboronation that reduces effective boron equivalents available for transmetalation . Pinacol boronate esters, while more stable, exhibit poor atom economy (the pinacol fragment constitutes >50% of the reagent mass), require additional base for activation, and often necessitate excess equivalents to overcome slow transmetalation kinetics [1]. Unsubstituted potassium benzyltrifluoroborate lacks the ortho-methyl group present on the target compound; this methyl substituent provides steric shielding that influences both coupling efficiency and selectivity in sterically congested transformations, and can modulate electronic properties that affect radical generation in photoredox applications [2]. The quantitative evidence below establishes that the target compound occupies a distinct performance niche: it offers trifluoroborate-class stability while retaining the benzyl framework essential for methylene-linked biaryl construction, with ortho-methyl substitution that meaningfully differentiates it from both broader organoboron classes and from close-in-class benzyltrifluoroborate analogs.

Boronic acid substitution
Boroxine formation and protodeboronation may reduce effective stoichiometry and shift coupling outcomes relative to the trifluoroborate form.
Pinacol ester substitution
Poorer atom economy and slower transmetalation kinetics may require excess equivalents and alter reaction profiles.
Unsubstituted benzyl analog
Lack of ortho-methyl steric shielding may shift coupling efficiency and selectivity in sterically demanding transformations.

Quantitative Performance Evidence


Dual Nickel/Photoredox Cross-Coupling

In a visible-light-driven dual nickel/photoredox C(sp2)–C(sp3) cross-coupling reaction employing mesoporous graphitic carbon nitride (mpg-CN) as the heterogeneous organic semiconductor photocatalyst, potassium trifluoro(2-methylbenzyl)borate was coupled with ethyl 4-bromobenzoate to afford ethyl 4-(2-methylbenzyl)benzoate in 42% isolated yield [1]. While this study did not directly compare the target compound against unsubstituted benzyltrifluoroborate under identical conditions, the reported 42% yield provides a benchmark for this specific sterically differentiated benzyl transfer, establishing that the ortho-methyl substitution does not abolish coupling competence in this photoredox manifold. The broader study demonstrated that the mpg-CN photocatalyst could be recovered and reused for several cycles without appreciable loss of activity, suggesting that the trifluoroborate reagent class is compatible with heterogeneous catalyst recycling [1]. For procurement decisions, this 42% yield datum represents a tangible performance expectation for C(sp2)–C(sp3) bond construction using this specific benzyltrifluoroborate variant in photoredox nickel dual catalysis.

Photoredox C(sp2)–C(sp3) yield
Reported
42% isolated yield
Reported coupling performance in dual nickel/photoredox manifold.
Ethyl 4-bromobenzoate, mpg-CN photocatalyst, DMF, rt.
Photoredox catalysis Nickel dual catalysis C(sp2)–C(sp3) cross-coupling Graphitic carbon nitride

Protodeboronation Resistance vs. Boronic Acids and Esters

Potassium organotrifluoroborates as a class exhibit significantly reduced susceptibility to protodeboronation compared to the corresponding boronic acids and boronate esters, a property that directly translates to higher effective stoichiometry and improved yields in Suzuki–Miyaura cross-coupling reactions [1]. Boronic acids and boronate esters are prone to undesirable protodeboronation side reactions under basic coupling conditions, which consumes the active boron nucleophile and reduces the effective equivalents available for productive transmetalation [1]. In contrast, organotrifluoroborates are tetracoordinate monomeric species that are much less prone to protodeboronation, thereby preserving boron reagent integrity throughout the reaction course . This class-level property is documented across multiple independent reviews and primary literature sources as a consistent, reproducible advantage of the trifluoroborate class over boronic acid and boronate ester alternatives. While this is class-level inference rather than compound-specific head-to-head data, the reduced protodeboronation susceptibility constitutes a procurement-relevant differentiator: potassium trifluoro(2-methylbenzyl)borate is expected to exhibit this same class-level advantage over 2-methylbenzylboronic acid or the corresponding pinacol boronate ester [2].

Protodeboronation resistance
Class-level
Trifluoroborates
Susceptibility to protodeboronation
Supports higher effective stoichiometry in coupling reactions.
Class-level property; direct compound-specific data not provided.
Oxidative stability
Class-level
Full conversion, boron intact
Stability under epoxidation conditions
Enables orthogonal protection strategies; simplifies ambient storage.
Class-level property of organotrifluoroborates.
Water requirement
Class-level
Efficient coupling only with H2O
Ni-catalyzed Suzuki–Miyaura context
Aqueous biphasic conditions required; may underperform under anhydrous protocols.
Comparative study with aryl mesylates/sulfamates.
Long-term bench stability
Class-level
Indefinite ambient storage
Monomeric tetracoordinate species
Reduces inert-atmosphere storage costs and reagent waste.
Recommended 2–8°C sealed; data to verify for specific lot.
Protodeboronation suppression Reagent stability Suzuki–Miyaura coupling Organotrifluoroborates

Oxidative Stability During Epoxidation

Potassium trifluoroborates as a class demonstrate remarkable compatibility with strong oxidative conditions that would degrade the corresponding boronic acids or boronate esters. Specifically, the epoxidation of C=C double bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and complete selectivity while avoiding degradation of the boron functionality . This oxidative robustness represents a strategic orthogonal protection capability: a substrate containing both a trifluoroborate moiety and an alkene functionality can undergo chemoselective oxidation at the alkene without compromising the boron group, enabling subsequent cross-coupling steps that would be impossible with boronic acid or ester intermediates that decompose under identical oxidative conditions . While the target compound potassium trifluoro(2-methylbenzyl)borate does not itself contain an alkene, this class-level oxidative stability translates directly to procurement value in two ways: (1) the compound can be stored and handled under ambient atmosphere without special precautions against oxidative degradation, and (2) it serves as a robust benzyl transfer agent in synthetic sequences that may involve oxidative transformations elsewhere in the molecule [1].

Oxidative stability
Class-level
Full conversion, boron intact
Stability under epoxidation conditions
Enables orthogonal protection strategies; simplifies ambient storage.
Class-level property of organotrifluoroborates.
Oxidative stability Epoxidation compatibility Orthogonal functionalization Trifluoroborate protection

Water Requirement in Suzuki Coupling

A systematic comparative study of four arylboron nucleophiles (boronic acid, potassium trifluoroborate, neopentylglycolboronate, and pinacol boronate) in nickel-catalyzed Suzuki–Miyaura cross-coupling with aryl mesylates and sulfamates revealed divergent water-dependence profiles [1]. Arylboronic acid was the most reactive and most atom-economic of the four species studied, coupling efficiently regardless of water presence. Arylpotassium trifluoroborate, in contrast, cross-coupled efficiently only in the presence of water; in the absence of water, coupling was inefficient [1]. This water-dependence is mechanistically significant: trifluoroborates require in situ hydrolysis to the corresponding boronic acid (or difluoroborane intermediate) for productive transmetalation, whereas boronic acids transmetalate directly . For procurement decisions, this class-level distinction has operational consequences: potassium trifluoro(2-methylbenzyl)borate is expected to perform optimally under the aqueous-organic biphasic conditions typical of standard Suzuki–Miyaura protocols, but may underperform under rigorously anhydrous conditions where boronic acids would still function. This informs solvent system selection and reaction design—the trifluoroborate platform mandates the presence of water for efficient coupling, a requirement not shared by boronic acid alternatives [1].

Water requirement
Class-level
Efficient coupling only with H2O
Ni-catalyzed Suzuki–Miyaura context
Aqueous biphasic conditions required; may underperform under anhydrous protocols.
Comparative study with aryl mesylates/sulfamates.
Aqueous Suzuki–Miyaura coupling Nickel catalysis Water-dependent reactivity C–O electrophiles

Long-Term Bench Stability

Potassium organotrifluoroborates as a class are documented as bench-stable reagents that can be stored indefinitely under ambient conditions without special precautions against air or moisture ingress . This represents a marked operational advantage over boronic acids, which are often difficult to purify, have uncertain stoichiometry due to variable water content and boroxine formation, and can undergo gradual decomposition upon prolonged storage . Boronate esters (e.g., pinacol boronates) offer improved stability relative to boronic acids but lack atom economy, as the pinacol fragment constitutes a significant mass fraction that becomes waste upon coupling. Organotrifluoroborates, as tetracoordinated monomeric species that do not form trimers or anhydrides, maintain consistent stoichiometry and predictable reactivity over extended storage periods . For potassium trifluoro(2-methylbenzyl)borate specifically, the recommended storage condition is 2–8°C in sealed containers away from moisture, consistent with its classification as a stable, non-hazardous crystalline solid . For procurement, indefinite bench stability eliminates the need for costly inert-atmosphere storage infrastructure, reduces waste from degraded reagent batches, and ensures reproducible performance across multiple uses over extended timeframes.

Long-term bench stability
Class-level
Indefinite ambient storage
Monomeric tetracoordinate species
Reduces inert-atmosphere storage costs and reagent waste.
Recommended 2–8°C sealed; data to verify for specific lot.
Reagent storage Bench stability Moisture stability Air stability Long-term storage

Application Scenarios


Photoredox Biaryl Intermediate Synthesis

The 42% isolated yield demonstrated in the visible-light dual nickel/photoredox C(sp2)–C(sp3) coupling of potassium trifluoro(2-methylbenzyl)borate with ethyl 4-bromobenzoate establishes this reagent as a viable benzyl transfer agent in emerging photoredox manifolds for constructing methylene-linked biaryl systems [1]. This application scenario is particularly relevant for medicinal chemistry programs targeting bioactive molecules containing the 2-methylbenzyl pharmacophore, where the ortho-methyl group is essential for target binding or metabolic stability. The compatibility of this compound with heterogeneous mpg-CN photocatalyst recycling suggests scalability potential for larger-scale pharmaceutical intermediate production [1].

Oxidative Orthogonal Protection Strategy

The class-level oxidative stability of potassium trifluoroborates—specifically their ability to undergo epoxidation of alkene functionalities with full conversion and selectivity without degradation of the boron group—enables sequential synthetic strategies where an oxidative transformation is performed elsewhere in the molecule while preserving the benzyltrifluoroborate handle for subsequent Suzuki–Miyaura coupling [1]. For potassium trifluoro(2-methylbenzyl)borate, this orthogonal stability means that complex substrates containing this benzyltrifluoroborate moiety can be subjected to oxidation conditions that would destroy boronic acid or boronate ester intermediates, expanding the accessible synthetic sequences for natural product derivatization and functional material synthesis [1].

Long-Term Reagent for High-Throughput Synthesis

The indefinite ambient bench stability of potassium organotrifluoroborates, combined with the monomeric tetracoordinate structure that prevents trimer formation and ensures consistent stoichiometry, makes potassium trifluoro(2-methylbenzyl)borate an ideal inventory reagent for high-throughput medicinal chemistry and parallel synthesis workflows [1]. Unlike boronic acids that require fresh preparation or careful storage to avoid boroxine formation and stoichiometric uncertainty, this compound can be stored on the bench and used repeatedly over extended periods with reproducible performance, reducing reagent waste and eliminating time-consuming re-qualification steps .

Aqueous Suzuki Coupling for Biaryl Libraries

The class-level finding that aryltrifluoroborates cross-couple efficiently under aqueous biphasic Suzuki–Miyaura conditions [1] positions potassium trifluoro(2-methylbenzyl)borate as a preferred reagent for constructing methylene-linked biaryl libraries where the 2-methyl substitution pattern is desired. The increased stability of potassium aryltrifluoroborates compared to other boron coupling partners, combined with high functional group tolerance in benzylic halide couplings, makes this an effective route to functionalized methylene-linked biaryl systems . This scenario is directly applicable to medicinal chemistry campaigns requiring systematic exploration of substitution effects on the benzyl ring of biaryl pharmacophores, where the ortho-methyl group may confer improved potency, selectivity, or ADME properties relative to unsubstituted or para-substituted analogs .

Application
Selection Property
Validation Focus
Photoredox biaryl synthesis
Visible-light dual catalytic compatibility
C(sp2)–C(sp3) coupling yield and photocatalyst recycling
Oxidative orthogonal protection
Boron-group integrity under oxidation
Selective alkene epoxidation without trifluoroborate degradation
High-throughput synthesis reagent
Indefinite ambient bench stability
Consistent stoichiometry and reproducible performance across multiple uses
Aqueous Suzuki biaryl libraries
Water-dependent coupling efficiency
Functional group tolerance in benzylic halide couplings

Technical Documentation Hub

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